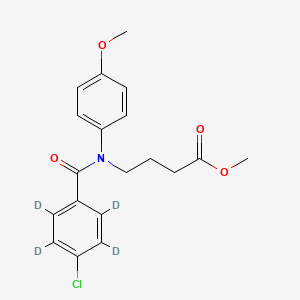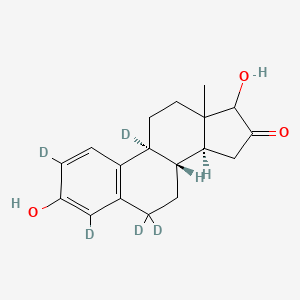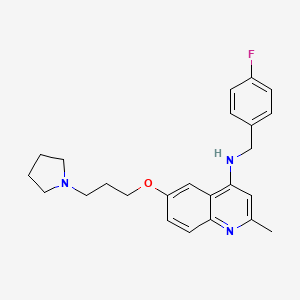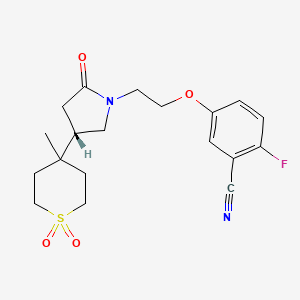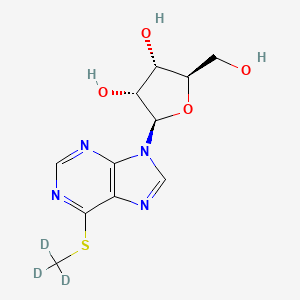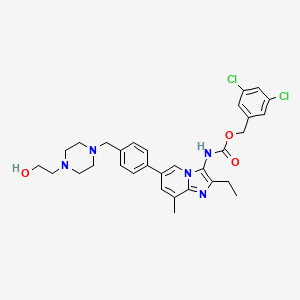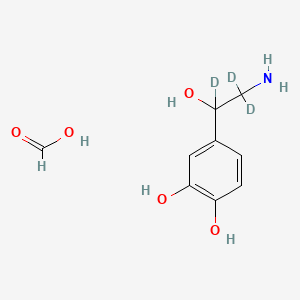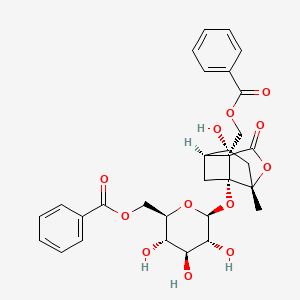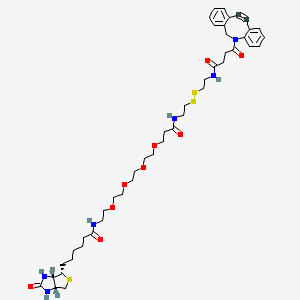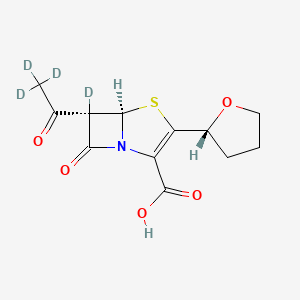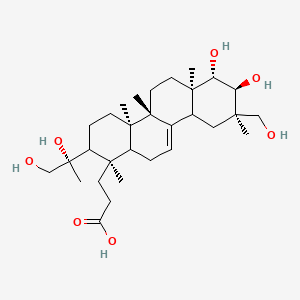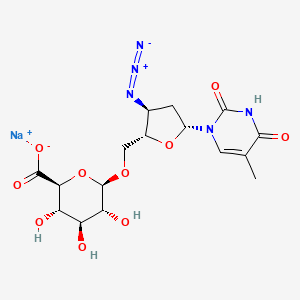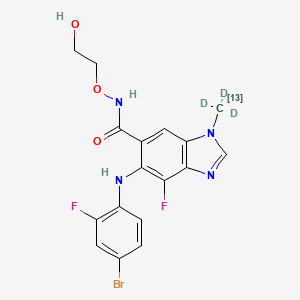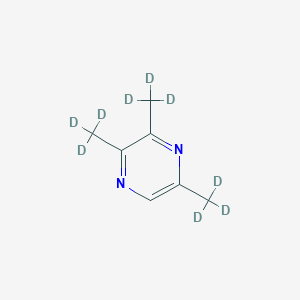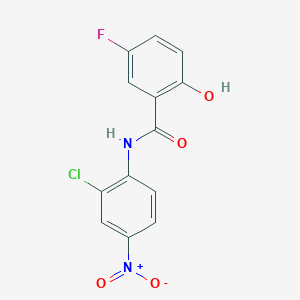
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide is a chemical compound with a complex structure that includes chloro, nitro, fluoro, and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then reacted with 5-fluoro-2-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) can be used under basic conditions.
Major Products
Oxidation: Formation of 5-fluoro-2-hydroxybenzophenone.
Reduction: Formation of N-(2-chloro-4-aminophenyl)-5-fluoro-2-hydroxybenzamide.
Substitution: Formation of N-(2-methoxy-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide or N-(2-chloro-4-thiophenyl)-5-fluoro-2-hydroxybenzamide.
Applications De Recherche Scientifique
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction pathways or the disruption of cellular processes essential for cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- N-(2-chloro-4-nitrophenyl)-5-chloro-2-hydroxybenzamide
- N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
Uniqueness
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide is unique due to the presence of the fluoro group, which can significantly alter its chemical properties and biological activity compared to similar compounds. The fluoro group can enhance the compound’s stability, increase its binding affinity to targets, and improve its pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H8ClFN2O4 |
|---|---|
Poids moléculaire |
310.66 g/mol |
Nom IUPAC |
N-(2-chloro-4-nitrophenyl)-5-fluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8ClFN2O4/c14-10-6-8(17(20)21)2-3-11(10)16-13(19)9-5-7(15)1-4-12(9)18/h1-6,18H,(H,16,19) |
Clé InChI |
BDYVQNWGUDCTIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


